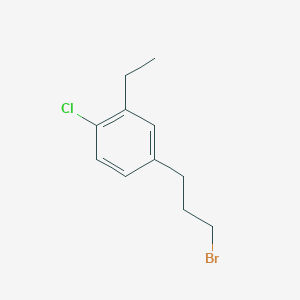
1,2-Dichloro-3-ethoxy-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-ethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H7Cl2FO. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethoxy group, and one fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-ethoxy-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 1,2-dichloro-4-fluorobenzene using ethyl alcohol in the presence of a catalyst. The reaction typically requires controlled temperatures and an acidic or basic catalyst to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-3-ethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include dihydro derivatives and other reduced forms.
Applications De Recherche Scientifique
1,2-Dichloro-3-ethoxy-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-3-ethoxy-4-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield substituted products. The pathways involved include the formation of benzenonium intermediates and subsequent proton removal to restore aromaticity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dichloro-4-ethoxy-3-fluorobenzene
- 1,3-Dichloro-4-fluorobenzene
- 2,4-Dichloro-1-fluorobenzene
Uniqueness
1,2-Dichloro-3-ethoxy-4-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to other similar compounds
Propriétés
Formule moléculaire |
C8H7Cl2FO |
|---|---|
Poids moléculaire |
209.04 g/mol |
Nom IUPAC |
1,2-dichloro-3-ethoxy-4-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2FO/c1-2-12-8-6(11)4-3-5(9)7(8)10/h3-4H,2H2,1H3 |
Clé InChI |
AENJLMFQFKQTCX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14043153.png)
![ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14043154.png)



![Methyl 3-(acetoxymethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoate](/img/structure/B14043172.png)

![6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14043185.png)

![5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hcl](/img/structure/B14043200.png)
![4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine](/img/structure/B14043211.png)
![(S)-1-(2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B14043212.png)


